5-Bromomethyl-2-pyridone
Description
5-Bromomethyl-2-pyridone is a brominated heterocyclic compound featuring a pyridone backbone (a six-membered ring with one nitrogen atom and a ketone group at position 2) and a bromomethyl substituent at position 3. This structure confers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis as an alkylating agent or intermediate.
Properties
CAS No. |
366448-37-5 |
|---|---|
Molecular Formula |
C6H6BrNO |
Molecular Weight |
188.02 g/mol |
IUPAC Name |
5-(bromomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6BrNO/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3H2,(H,8,9) |
InChI Key |
OIQNZJHWZPFJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations
Key analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Boiling Point (°C) |
|---|---|---|---|---|---|
| 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | 108274-33-5 | C₇H₅BrF₃N | 240.02 | Bromomethyl, Trifluoromethyl | 218.4 (predicted) |
| 5-Bromo-N-methylpyridin-2-amine | 84539-30-0 | C₆H₇BrN₂ | 187.04 | Bromo, Methylamine | Not reported |
| 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | C₆H₇BrN₂ | 187.04 | Bromo, Methyl, Amino | Not reported |
| 5-Bromo-3-methylpyridin-2-amine | 3430-21-5 | C₆H₇BrN₂ | 187.04 | Bromo, Methyl, Amino | Not reported |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in 5-(bromomethyl)-2-(trifluoromethyl)pyridine enhances electrophilicity at the bromomethyl site compared to amino-substituted analogs (e.g., 5-Bromo-N-methylpyridin-2-amine), which may exhibit reduced alkylation reactivity due to electron donation from the amine .
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